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Compound of Interest

Compound Name: 2-Hydroxydecanal Fingolimod

Cat. No.: B13433108

Get Quote

Executive Summary
Fingolimod (FTY720) is a potent sphingosine-1-phosphate (S1P) receptor modulator utilized

primarily in the treatment of relapsing-remitting multiple sclerosis 1. Due to its complex multi-

step synthetic pathway, the active pharmaceutical ingredient (API) is susceptible to the

formation of process-related impurities, synthetic intermediates, and degradation products 2.

Controlling these related substances is not merely a regulatory formality; it is a critical safety

mandate. Certain fingolimod impurities exhibit alerting structures that pose severe genotoxic

and hepatotoxic risks to patients 3. This whitepaper provides an in-depth mechanistic analysis

of fingolimod impurities, detailing their toxicological profiles, self-validating analytical detection

workflows, and ICH M7-compliant control strategies.

Mechanistic Toxicology of Fingolimod Impurities
The toxicity of fingolimod related substances generally falls into two distinct categories: off-

target organ toxicity (primarily hepatic) and DNA-reactive genotoxicity.

Hepatotoxicity and Off-Target Binding
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Fingolimod treatment is inherently associated with a risk of hepatotoxicity, necessitating regular

liver function tests (LFTs) to monitor for elevated liver enzymes 4. Structurally related impurities

—such as N-methyl, N,N-dimethyl, and nitrohydroxy derivatives—can exacerbate this baseline

toxicity 5. Because these impurities share the lipophilic octyl chain of the parent drug but

possess altered polar headgroups, they can exhibit unpredictable off-target binding affinities in

hepatic tissue, leading to mitochondrial dysfunction and cellular stress. Furthermore, synthetic

intermediates like 3-Nitro-1-(4-octylphenyl)propan-1-one introduce reactive nitro-

aromatic/ketone moieties that may undergo reductive metabolism, generating reactive oxygen

species (ROS) that induce localized oxidative stress in hepatocytes [[6]]().

Genotoxicity and ICH M7 Assessment
The most critical safety concern during fingolimod synthesis is the formation of DNA-reactive

impurities. Reagents used during intermediate steps can lead to the formation of alkyl halides

and alkyl sulfonates 3. These compounds act as potent electrophilic alkylating agents.

Mechanistically, they undergo nucleophilic attack by the nitrogenous bases of DNA (e.g., the

N7 position of guanine), resulting in covalent adduct formation, base pair mismatching, and

subsequent mutagenesis. Under the ICH M7 guidelines, these are classified as Class 3

impurities (alerting structures) and must be strictly controlled to a Threshold of Toxicological

Concern (TTC) of 1.5 µ g/day for chronic lifetime exposure 7.

Quantitative Safety Data and Impurity Classification
The following table synthesizes the structural origins, ICH M7 classifications, and toxicological

concerns for key fingolimod impurities identified during process development and forced

degradation studies [[5]](), 3.
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Process

(Reagents/Solve

nts)

Sulfonate Ester Class 3
Mutagenic (DNA

Alkylation)

Alkyl Halides
Process

(Intermediates)
Halide Class 3

Mutagenic (DNA

Alkylation)

3-Nitro-1-(4-

octylphenyl)prop

an-1-one

Process

(Intermediate)
Nitro Aromatic Class 3/4

Potential

Genotoxicity /

ROS Generation

N-methyl

Fingolimod

Process

(Synthesis)
None Class 5

Ordinary Impurity

(Hepatotoxicity

risk)

Heptyl-homolog

(Impurity B)

Process (Raw

Material)
None Class 5

Ordinary Impurity

(Pharmacological

off-target)

Deshydroxymeth

yl Impurity

Degradation

(Hydrolysis)
None Class 5

Ordinary Impurity

(Loss of efficacy)

Analytical Workflows for Impurity Detection
To ensure patient safety, the analytical detection of these impurities must rely on self-validating

chromatographic systems capable of resolving structurally similar homologs (e.g., heptyl vs.

octyl chains) and detecting trace-level genotoxins.
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Fig 1. Sequential analytical workflow for the isolation and characterization of Fingolimod

impurities.
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Self-Validating Protocol: RP-UPLC-Q-TOF-MS/MS for
Impurity Profiling
This methodology is engineered not just to separate peaks, but to validate its own performance

through intrinsic chemical logic 8, 3.

Step 1: System Suitability Testing (SST)

Action: Inject a resolution standard mixture containing Fingolimod API and Impurity B (heptyl-

homolog).

Causality & Validation: The system is strictly gated; analysis only proceeds if the resolution (

) between the API and Impurity B is

. This proves the column's theoretical plates are sufficient to resolve highly similar aliphatic
chain variants.

Step 2: Sample Preparation

Action: Dissolve the Fingolimod sample in a diluent of 50:50 Water:Acetonitrile to achieve a

concentration of 1.0 mg/mL.

Causality: This specific solvent ratio matches the initial gradient conditions of the mobile

phase. If a stronger solvent (e.g., 100% Acetonitrile) were used, the sample plug would

cause localized disruption of the stationary phase partitioning, leading to peak fronting and

loss of resolution for early-eluting polar impurities.

Step 3: Chromatographic Separation

Action: Utilize a C18 stationary phase (e.g., Waters XBridge, 150 × 4.6 mm, 3.5 μm)

maintained at 40°C.

Causality: The C18 matrix provides optimal hydrophobic retention for the lipophilic octyl

chain of the drug. Elevating the column temperature to 40°C reduces mobile phase viscosity,

thereby enhancing mass transfer kinetics and producing sharper peaks for accurate

integration.
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Step 4: Mobile Phase Dynamics

Action: Run a gradient elution using Mobile Phase A (50 mM Potassium dihydrogen

phosphate, pH 3.0) and Mobile Phase B (Acetonitrile).

Causality: Fingolimod contains a basic primary amine. At a neutral pH, this amine interacts

with residual acidic silanols on the silica column, causing severe peak tailing. Buffering the

mobile phase to pH 3.0 ensures the amine remains fully protonated, suppressing these

secondary interactions and ensuring a Gaussian peak shape.

Step 5: Mass Spectrometry Detection

Action: Operate the Q-TOF-MS in positive electrospray ionization (ESI+) mode.

Causality: The protonated amine group of fingolimod and its related substances readily

accepts a proton to form a stable

ion. This allows for high-sensitivity detection and precise

fragmentation profiling to elucidate the structures of unknown degradation products.

Genotoxicity Assessment & Control Strategy
Once an impurity is structurally elucidated via the workflow above, it must be evaluated against

the ICH M7 framework [[9]]().
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Fig 2. ICH M7-compliant decision tree for the genotoxic assessment of Fingolimod related

substances.

If an impurity (such as an alkyl sulfonate) is flagged as Class 2 or Class 3, a strict control

strategy must be implemented. The acceptable daily intake limit is universally set at 1.5 µ g/day

for chronic exposure 7. Given fingolimod's low therapeutic dose (typically 0.5 mg/day), the
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theoretical parts-per-million (ppm) allowance for a genotoxic impurity is relatively high

compared to high-dose drugs. However, to maintain absolute safety margins, manufacturers

typically employ a dual-control strategy: purging the impurity during downstream crystallization

steps and implementing a specification limit of ≤ 0.10% (in accordance with standard ICH Q3A

guidelines) to encompass both ordinary and genotoxic safety thresholds 9.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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